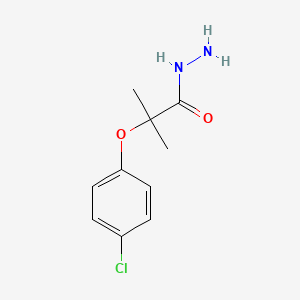
2-(4-Chlorophenoxy)-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenoxy)-2-methylpropanehydrazide” is a chemical compound. It is also known as Clofibric acid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of this compound has been achieved via a sequence of multistep synthesis processes . In one approach, the (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional methods. The optimized molecular structure, vibrational wavenumbers, IR intensities, and Raman activities have been calculated . The detailed assignments of the normal modes have been performed based on the potential energy distribution (PED) following the scaled quantum mechanical force field (SQMFF) methodology .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenoxy compounds, including those similar to 2-(4-Chlorophenoxy)-2-methylpropanehydrazide, are used extensively as herbicides. Studies have examined their environmental impact, focusing on their potential to contribute to carcinogenic outcomes. While epidemiological studies have suggested a possible association with increased cancer risks, toxicological studies in rodents have not supported these claims. Regulatory bodies generally consider these compounds as not likely to be carcinogenic, or their carcinogenic potential is unclassified due to insufficient data. Environmental exposures, particularly in occupational settings, are a concern, and the interaction between genetic polymorphisms and exposure to these compounds remains largely unknown (von Stackelberg, 2013).
Analytical Detection and Monitoring
The detection and monitoring of chlorophenoxy compounds, including 2-(4-Chlorophenoxy)-2-methylpropanehydrazide, in environmental samples are critical for assessing exposure and potential risks. Methods involving solid-phase extraction and capillary liquid chromatography have been developed for this purpose. These methods enable the effective clean-up, preconcentration, and detection of chlorophenoxy acids and their esters in human urine samples, reflecting exposure levels. The methodologies are significant for tracking these compounds' presence and understanding their distribution in the environment (Rosales-Conrado et al., 2008).
Mechanisms of Action and Molecular Interactions
The synthesis and pharmacological evaluation of compounds structurally related to 2-(4-Chlorophenoxy)-2-methylpropanehydrazide have been explored. Studies have focused on the synthesis of N-substituted derivatives with potential antibacterial and anti-enzymatic activities. These derivatives have shown promising results against various bacterial strains and have been subjected to molecular docking studies to understand their interaction with biological targets. The outcomes indicate that such compounds could serve as potential antibacterial agents and moderate enzyme inhibitors, underscoring the importance of understanding their molecular interactions for pharmaceutical applications (Siddiqui et al., 2014).
Advanced Oxidation Processes for Degradation
The degradation of chlorophenoxy compounds, similar to 2-(4-Chlorophenoxy)-2-methylpropanehydrazide, has been studied in the context of water treatment and environmental remediation. Advanced oxidation processes, such as electrochemical and photoelectrochemical methods, have been employed for the degradation of these compounds. These methods involve the generation of strong oxidants, like hydroxyl radicals, which effectively degrade the pollutants. The degradation pathways often result in the formation of simpler molecules, indicating the effectiveness of these methods in reducing the environmental impact of chlorophenoxy herbicides (Brillas et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa), are widely used in agriculture to control broadleaf weeds . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), causing rapid, uncontrolled growth .
Mode of Action
It is likely to be similar to that of its analogs, which cause uncontrolled growth in broadleaf weeds by mimicking the auxin growth hormone . This results in the death of the weed while leaving the crops relatively unaffected .
Biochemical Pathways
It is known that similar compounds interfere with the normal growth pathways of plants by mimicking the auxin growth hormone . This leads to uncontrolled growth and eventually death of the plant .
Pharmacokinetics
It is known that similar compounds are highly soluble in water , which could impact their bioavailability.
Result of Action
Similar compounds cause uncontrolled growth in plants, leading to their death . This is achieved by mimicking the auxin growth hormone and disrupting normal growth pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide. For example, it is known that similar compounds can contaminate soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, these compounds can be detected in the air due to their volatility .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,9(14)13-12)15-8-5-3-7(11)4-6-8/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDXKYSLBTXCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)

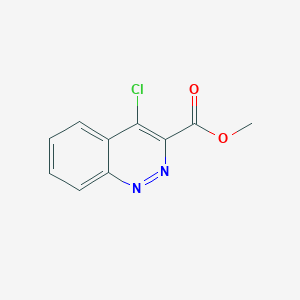

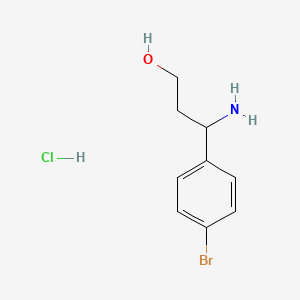
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)
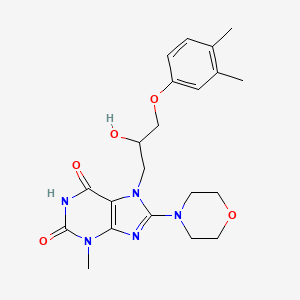
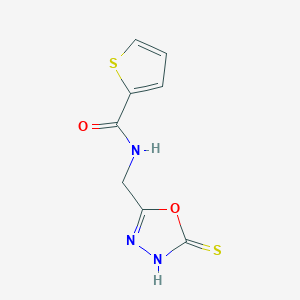

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
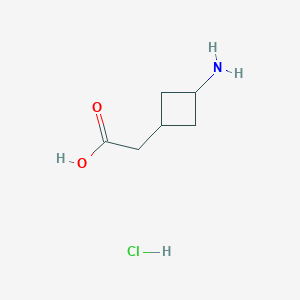
![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)